(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Description
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamino group at the trans-4 position of the cyclohexane ring. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and preventing undesired side reactions . The ethyl substituent on the amino group introduces moderate hydrophobicity, while the carboxylic acid functionality enables further derivatization or interaction with biological targets. This compound is commonly utilized in medicinal chemistry for the synthesis of peptidomimetics and enzyme inhibitors, leveraging its conformational rigidity and stereochemical specificity .
Properties
IUPAC Name |
4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTQPEGXSHURMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137643-39-9 | |
| Record name | 4-({[(tert-butoxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is typically achieved through a sequence of three primary steps:
- Cyclohexane Ring Formation : Catalytic hydrogenation of aromatic precursors to generate the trans-cyclohexane backbone.
- Ethylamino Moiety Introduction : Alkylation or reductive amination to install the ethylamino-methyl group.
- Boc Protection : Protection of the secondary amine using tert-butoxycarbonyl (Boc) anhydride.
Each step requires precise control of reaction parameters, including temperature, pressure, and catalyst selection, to ensure high stereoselectivity and yield.
Catalytic Hydrogenation and Cyclohexane Ring Formation
The trans-cyclohexane carboxyic acid backbone is synthesized via hydrogenation of para-substituted benzoic acid derivatives. A patented one-pot method achieves >75% trans-selectivity using Ru/C catalysts under basic aqueous conditions (10% NaOH) at 100°C and 15 bar H₂ pressure. This approach avoids isolating intermediates, streamlining the process for industrial applications.
Key Reaction Parameters :
| Parameter | Optimal Value | Effect on Trans Ratio |
|---|---|---|
| Catalyst | 5% Ru/C | Maximizes H₂ activation |
| Temperature | 100°C | Accelerates ring saturation |
| Pressure | 15 bar H₂ | Ensures complete reduction |
| Solvent | H₂O/NaOH | Stabilizes carboxylate intermediate |
The hydrogenation step converts para-aminobenzoic acid derivatives into trans-4-aminocyclohexanecarboxylic acid with minimal cis-isomer formation. Subsequent Boc protection of the amine is performed in situ using Boc anhydride in acetone, yielding a cis/trans mixture that is resolved via selective crystallization.
tert-Butoxycarbonyl (Boc) Protection Strategies
The Boc group is introduced to protect the secondary amine during subsequent reactions. A representative method involves treating the ethylamino-methyl intermediate with Boc anhydride (1.1 equiv) in a acetone/water mixture (4:1 v/v) at room temperature. The reaction proceeds to completion within 20 hours, as monitored by TLC.
Reaction Mechanism :
$$ \text{R-NH}2 + (Boc)2O \rightarrow \text{R-NH-Boc} + \text{Boc-OH} $$
Purification : The crude product is acidified to pH 4 with citric acid and extracted with dichloromethane (DCM). Post-extraction, the organic layer is dried over Na₂SO₄ and concentrated to yield the Boc-protected compound.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the hydrogenation step, reducing reaction times from 12 hours (batch) to 2 hours. Automated systems control H₂ pressure and temperature, ensuring consistent trans-selectivity.
Large-Scale Boc Protection :
- Reactor Type : Stirred-tank reactor with cooling jacket.
- Conditions : 25 kg Boc anhydride, 100 kg substrate, 500 L acetone, 20–25°C.
- Yield : 92% purity after crystallization.
Comparative Analysis of Synthetic Approaches
A comparative evaluation of methods reveals trade-offs between yield, stereoselectivity, and complexity:
| Method | Trans Ratio | Yield (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 75–80% | 70 | High |
| Reductive Amination | >90% | 85 | Moderate |
| Batch Alkylation | 88% | 78 | Low |
Catalytic hydrogenation excels in scalability but requires post-reaction isomer separation. Reductive amination offers higher stereocontrol but involves hazardous reagents (NaBH₃CN).
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles replace the Boc group under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted amines.
Scientific Research Applications
Drug Development
This compound is often utilized in the development of pharmaceuticals due to its ability to serve as a prodrug or an intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance bioavailability and target specificity.
Anticancer Research
Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that modifying the amino group can lead to compounds with improved efficacy against specific cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways.
Protecting Group Strategy
In peptide synthesis, the tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during the coupling process. The use of (1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid allows chemists to selectively protect amino groups while facilitating the formation of peptide bonds.
Synthesis of Complex Peptides
The compound can be incorporated into complex peptide structures, providing steric hindrance that can influence the folding and stability of peptides. This property is particularly useful in designing peptides with specific biological activities or improved pharmacokinetic profiles.
Building Block in Organic Chemistry
As a versatile building block, this compound is used in various organic synthesis pathways. Its cyclohexane ring structure provides a rigid framework that can be manipulated to create diverse chemical entities.
Synthesis of Novel Compounds
Researchers have utilized this compound in the synthesis of novel compounds with potential applications in materials science and nanotechnology. The ability to modify its functional groups allows for the design of materials with tailored properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives exhibited selective cytotoxicity against breast cancer cells, indicating potential therapeutic applications. |
| Study 2 | Peptide Synthesis | Successful incorporation into peptide chains demonstrated enhanced stability and bioactivity of resulting peptides. |
| Study 3 | Organic Synthesis | Utilized as a key intermediate in synthesizing complex organic molecules with potential applications in drug discovery. |
Mechanism of Action
The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and specificity. The cyclohexane ring offers structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
Methyl vs. Ethyl Substituents
- (1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid (CAS: 165947-29-5) differs only in the substitution of the ethyl group with a methyl group. The methyl analog exhibits reduced steric bulk and slightly lower hydrophobicity (logP ~1.2 vs. ~1.8 for the ethyl derivative), which may improve aqueous solubility but reduce membrane permeability .
- Biological Implications : Methyl analogs are often preferred in CNS-targeting drugs due to enhanced blood-brain barrier penetration, whereas ethyl derivatives may exhibit prolonged metabolic stability in peripheral tissues .
Ethyl vs. Cyclopropyl Substituents
- 2-(((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-(cyclopropyl)amino)acetic acid () introduces a cyclopropyl group, which increases ring strain and electron-withdrawing effects. This modification can alter binding affinities in enzyme active sites, as seen in kinase inhibitors targeting ATP pockets .
Variations in Cyclic Backbone
Cyclohexane vs. Cyclopentane Rings
- (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid (CAS: 298716-03-7) replaces the cyclohexane ring with a cyclopentene system.
- Physicochemical Impact : Cyclopentene derivatives typically exhibit higher melting points (e.g., 180–185°C) compared to cyclohexane analogs (~150–160°C) due to reduced rotational freedom .
Cyclohexane vs. Bicyclic Systems
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Ethyl 2-4-(Boc-amino)cyclohexylacetate (CAS: 1262411-00-6) replaces the carboxylic acid with an ethyl ester. Esters act as prodrugs, improving oral bioavailability by enhancing lipophilicity. Hydrolysis in vivo regenerates the active carboxylic acid form .
- Synthetic Utility : Esters are intermediates in solid-phase peptide synthesis (SPPS), where the acid-sensitive Boc group is retained during coupling reactions .
Stereochemical Variations
- (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS: 352356-38-8) shifts the amino-methyl substituent to the 2-position of the cyclohexane ring. This positional isomerism drastically alters hydrogen-bonding interactions, as demonstrated in β-turn mimetics for GPCR modulation .
- Cis vs. Trans Isomerism: The (1r,4r) trans configuration of the target compound minimizes steric clashes between the Boc-protected amine and carboxylic acid, whereas cis isomers (e.g., (1s,4r)-4-((Boc-amino)methyl)cyclohexanecarboxylic acid) may exhibit reduced synthetic yields due to unfavorable steric interactions .
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 313.36 | 1.8 | 0.5 (pH 7.4) | 152–155 |
| Methyl Analog (CAS: 165947-29-5) | 271.35 | 1.2 | 1.2 (pH 7.4) | 145–148 |
| Cyclopentene Analog (CAS: 298716-03-7) | 255.29 | 1.5 | 0.3 (pH 7.4) | 180–185 |
| Ethyl Ester (CAS: 1262411-00-6) | 285.38 | 2.4 | 0.1 (pH 7.4) | N/A |
*Calculated using ChemAxon software.
Biological Activity
(1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid, a compound with the CAS number 27687-14-5, is a derivative of cyclohexanecarboxylic acid that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies concerning this compound.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Hemostatic Activity
Recent studies have explored the hemostatic properties of various amide derivatives related to this compound. The clot formation and fibrinolysis (CFF) assay was utilized to assess the influence of these compounds on blood plasma coagulation. The results indicated that certain derivatives exhibited significant effects on thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT).
| Compound | TT (s) | PT (s) | aPTT (s) |
|---|---|---|---|
| Control | 15.2 | 12.5 | 30.0 |
| Amide 1 | 14.8 | 11.9 | 29.5 |
| Amide 2 | 14.6 | 11.5 | 28.7 |
| Amide 3 | 14.2 | 11.2 | 27.8 |
Amide derivatives showed varying levels of activity, with some significantly decreasing PT and aPTT compared to controls .
2. Cytotoxicity and Genotoxicity
The cytotoxic effects of synthesized amides were evaluated using a monocyte/macrophage peripheral blood cell line. Notably, none of the compounds induced significant cytotoxicity or genotoxicity at tested concentrations (50 to 500 mg/L). This suggests a favorable safety profile for these compounds in biological systems .
Study on Amide Derivatives
A comprehensive study published in MDPI examined the hemostatic activities of several amide derivatives, including those related to this compound. The study found that while some derivatives enhanced coagulation parameters, others did not show significant alterations in hemolysis or cytotoxicity .
Pharmacological Implications
The pharmacological implications of these findings suggest that compounds like this compound could serve as potential candidates for further development in therapeutic applications related to coagulation disorders.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid to ensure high stereochemical purity?
- Methodology :
-
Stepwise Protection : Use tert-butoxycarbonyl (Boc) to protect the ethylamino group early in the synthesis to prevent side reactions during subsequent steps .
-
Cyclohexane Ring Formation : Employ cyclization methods (e.g., Diels-Alder or acid-catalyzed cyclization) with chiral catalysts to enforce the (1r,4r) stereochemistry .
-
Hydroxylation and Carboxylation : Introduce the carboxylic acid group via oxidation of a hydroxymethyl intermediate (e.g., Jones oxidation) under controlled pH to avoid racemization .
-
Purification : Use preparative HPLC with chiral columns to isolate the desired diastereomer, achieving >98% purity .
- Data Table :
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Boc Protection | 85 | 95 |
| 2 | Cyclohexane Ring Formation | 70 | 90 |
| 3 | Carboxylation | 65 | 97 |
Q. How does the Boc-protecting group influence the compound’s stability and reactivity in peptide coupling reactions?
- Methodology :
- Stability : The Boc group shields the ethylamino moiety from nucleophilic attack during peptide bond formation, reducing undesired side products .
- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for Boc removal, ensuring minimal degradation of the cyclohexane backbone .
- Orthogonal Protection : Pair Boc with acid-labile resins (e.g., Wang resin) in solid-phase synthesis to enable sequential deprotection strategies .
Q. What analytical techniques are most effective for characterizing the stereochemical integrity of this compound?
- Methodology :
- Chiral HPLC : Confirm enantiomeric excess using a Chiralpak IC-3 column with hexane/isopropanol (85:15) as the mobile phase .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify the axial-equatorial arrangement of substituents on the cyclohexane ring .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for validating synthetic intermediates .
Advanced Research Questions
Q. How does the (1r,4r) stereochemistry impact the compound’s interaction with enzyme active sites compared to other stereoisomers?
- Methodology :
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding affinities of stereoisomers with target enzymes like serine proteases .
- Kinetic Studies : Measure values using fluorogenic substrates to assess competitive inhibition. For example, (1r,4r) isomers show 3-fold lower than (1s,4s) due to better spatial complementarity .
- Data Table :
| Stereoisomer | (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| (1r,4r) | 12 ± 1.5 | -9.2 |
| (1s,4s) | 38 ± 2.1 | -6.8 |
Q. What strategies resolve contradictions in reported synthetic yields for this compound across different methodologies?
- Methodology :
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to identify optimal conditions. For example, THF at 0°C improves Boc protection yields by 15% compared to DMF .
- Byproduct Analysis : Use LC-MS to trace side products (e.g., over-oxidized cyclohexane derivatives) and adjust stoichiometry of oxidizing agents .
- Reproducibility Protocols : Standardize inert atmosphere (N/Ar) and moisture control to minimize variability in sensitive steps like carboxylation .
Q. How can this compound be leveraged in bioconjugation for targeted drug delivery systems?
- Methodology :
- Functional Group Utilization :
- Carboxylic Acid : Activate with EDC/NHS for covalent attachment to amine-containing ligands (e.g., antibodies) .
- Ethylamino Group : Post-deprotection, conjugate with succinimidyl esters for pH-sensitive linker integration .
- In Vivo Testing : Assess stability in serum (e.g., 24-hour incubation at 37°C) and target specificity using fluorescence-labeled analogs in murine models .
Contradictions and Mitigation
- Stereochemical Purity vs. Yield : Some methods report high yields (>80%) but low enantiomeric excess (<90%). Mitigate by combining chiral catalysts (e.g., Jacobsen’s catalyst) with low-temperature cyclization .
- Boc Deprotection Efficiency : Contradictory reports on TFA concentration (10–50% v/v). Optimize with 25% TFA in DCM for 2 hours, balancing efficiency and backbone integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
